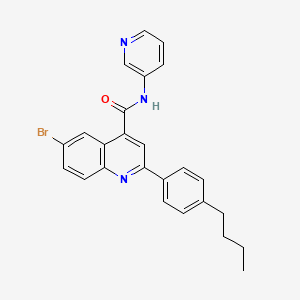
6-bromo-2-(4-butylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide
Overview
Description
6-bromo-2-(4-butylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide is a synthetic compound that has been studied extensively for its potential use in scientific research. This compound is also known as BPN14770, and it has been shown to have a variety of effects on the body, including potential benefits for neurological disorders.
Mechanism of Action
BPN14770 works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. By inhibiting PDE4D, BPN14770 increases cAMP levels, which can lead to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that BPN14770 can improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. It has also been shown to reduce inflammation in the brain and improve synaptic plasticity, which is important for learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using BPN14770 in lab experiments is that it has been well-studied and has shown promising results in animal models. However, one limitation is that more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on BPN14770. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is its potential use in combination with other drugs to enhance its effects. Additionally, more research is needed to determine the optimal dosage and administration of BPN14770 for therapeutic use.
Scientific Research Applications
BPN14770 has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Fragile X syndrome. It has been shown to improve cognitive function and reduce symptoms of these disorders in animal models.
properties
IUPAC Name |
6-bromo-2-(4-butylphenyl)-N-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3O/c1-2-3-5-17-7-9-18(10-8-17)24-15-22(21-14-19(26)11-12-23(21)29-24)25(30)28-20-6-4-13-27-16-20/h4,6-16H,2-3,5H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUDAMKYYRPRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(4-butylphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4264394.png)
![4-{2-[2-(2,5-dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4264404.png)
![6-bromo-2-(4-butylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4264405.png)
![1-[4-(benzyloxy)phenyl]-4-(2-chloro-6-fluorobenzoyl)piperazine](/img/structure/B4264408.png)
![2-ethyl 4-methyl 3-methyl-5-[(2-thienylacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4264409.png)
![methyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-ethoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4264427.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B4264439.png)
![2-({[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4264440.png)
![ethyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4264449.png)
![6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264478.png)
![N-[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264486.png)
![propyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4264492.png)
![6-({[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4264499.png)
![3-cyclohexyl-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4264504.png)